![molecular formula C21H24N2O3 B240784 2-methoxy-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B240784.png)
2-methoxy-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK.
Mecanismo De Acción
2-methoxy-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide selectively inhibits the activity of BTK by binding to its active site. BTK is a crucial component of the B cell receptor signaling pathway, which is essential for the activation and proliferation of B cells. Inhibition of BTK activity prevents the activation of B cells, leading to a reduction in inflammation and suppression of cancer cell growth.
Biochemical and Physiological Effects:
2-methoxy-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has been shown to have significant biochemical and physiological effects. It has been shown to reduce inflammation in animal models of autoimmune diseases and inflammatory disorders. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to have minimal toxicity in animal models, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-methoxy-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide in lab experiments include its high purity, selectivity, and potency. This compound can be synthesized in large quantities, making it readily available for scientific research. However, there are limitations to using this compound in lab experiments, including its potential off-target effects and the need for further optimization to improve its pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the study of 2-methoxy-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide. One potential direction is the development of more potent and selective BTK inhibitors based on the structure of this compound. Another direction is the evaluation of this compound in clinical trials for the treatment of autoimmune diseases and cancer. Additionally, further studies are needed to understand the potential off-target effects of this compound and to optimize its pharmacokinetic properties for clinical use.
Conclusion:
2-methoxy-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide is a promising compound for the treatment of autoimmune diseases and cancer. Its selective inhibition of BTK activity has shown significant anti-inflammatory and anti-cancer effects in preclinical studies. Further research is needed to optimize this compound for clinical use and to evaluate its potential in clinical trials.
Métodos De Síntesis
The synthesis of 2-methoxy-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide involves a series of chemical reactions starting from commercially available starting materials. The synthesis method has been described in detail in scientific literature. This compound can be synthesized in large quantities with high purity, making it a suitable candidate for scientific research.
Aplicaciones Científicas De Investigación
2-methoxy-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, autoimmune diseases, and inflammatory disorders. This compound has been shown to inhibit the activity of BTK, a protein kinase that plays a crucial role in the activation of B cells and other immune cells. Inhibition of BTK activity has been shown to reduce inflammation and prevent the proliferation of cancer cells.
Propiedades
Nombre del producto |
2-methoxy-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide |
|---|---|
Fórmula molecular |
C21H24N2O3 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
2-methoxy-N-[4-(4-methylpiperidine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C21H24N2O3/c1-15-11-13-23(14-12-15)21(25)16-7-9-17(10-8-16)22-20(24)18-5-3-4-6-19(18)26-2/h3-10,15H,11-14H2,1-2H3,(H,22,24) |
Clave InChI |
DUHWOGMOYFKVKR-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC |
SMILES canónico |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



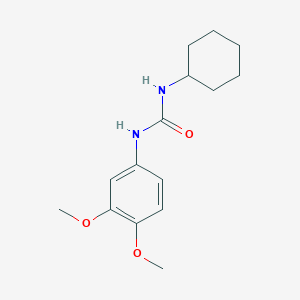
![4-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240737.png)
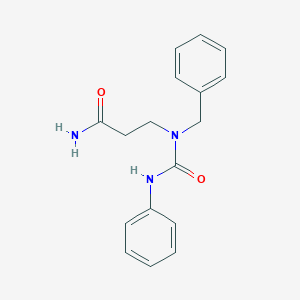
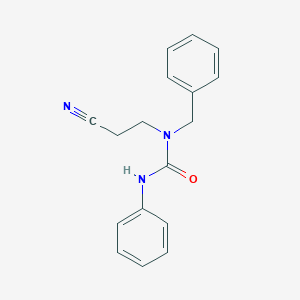
![2-methyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B240750.png)
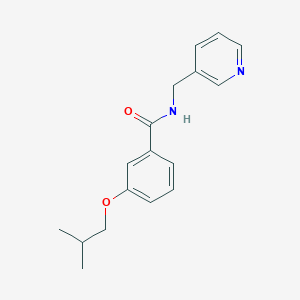
![2-fluoro-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B240753.png)
![N-[3-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide](/img/structure/B240754.png)
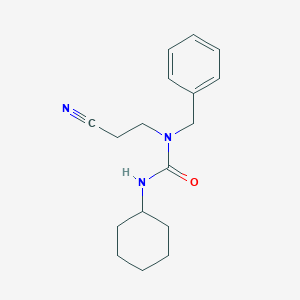
![4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240757.png)
![4-tert-butyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240758.png)
![2-{[3-(2-Chlorophenyl)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B240759.png)
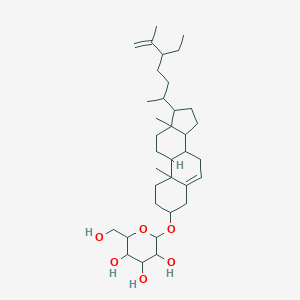
![N-[3-(aminocarbonyl)phenyl]-2-isopropoxybenzamide](/img/structure/B240761.png)